molecular formula C18H26N2O4 B2866112 4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid CAS No. 653593-70-5

4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid

Cat. No. B2866112
CAS RN: 653593-70-5
M. Wt: 334.416
InChI Key: KFXVURWMKSQYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid” is a chemical compound with the molecular formula C18H26N2O4 . It is produced by KISHIDA CHEMICAL CO., LTD .


Synthesis Analysis

The synthesis of this compound involves a reaction between 4-bromomethyl-benzoic acid methyl ester and piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 5 hours .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 489.4±45.0 °C at 760 mmHg . The melting point and flash point are not specified .

Scientific Research Applications

Synthetic Applications

  • Oxindole Synthesis : It serves as an intermediate in the synthesis of complex molecules. For example, its role in the palladium-catalyzed C-H functionalization processes demonstrates its utility in constructing oxindole derivatives, an important scaffold in medicinal chemistry (Magano et al., 2014).

  • Synthesis of Key Intermediates : The compound is used in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate of vandetanib, a therapeutic agent. This demonstrates its utility in the synthesis of pharmaceutical intermediates, with optimized conditions achieving a total yield of 70.6% (Wei et al., 2010).

Medicinal Chemistry Applications

  • Antibacterial and Anthelmintic Activity : Derivatives of the compound have been synthesized and evaluated for their biological activities, including antibacterial and anthelmintic effects. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed moderate anthelmintic activity, illustrating the potential of these derivatives in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

  • Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, showing strong potential relative to standard treatments like doxorubicin. This indicates the compound's derivatives' significance in developing novel anticancer therapies (Rehman et al., 2018).

  • Antimicrobial and Antioxidant Agents : Novel derivatives bearing the pyrazolyl moiety have been synthesized from a 4H-3,1-benzoxazin-4-one derivative bearing this compound, showing significant antimicrobial and antioxidant activities. Such activities underscore the versatility of this compound in contributing to the discovery and development of new drugs (Haneen et al., 2019).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is recommended to handle this compound away from heat, sparks, open flames, and hot surfaces . In case of accidental release, it is advised to ventilate the area, wear proper protective equipment, and prevent spills from entering sewers, watercourses, or low areas .

properties

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15-8-10-20(11-9-15)12-13-4-6-14(7-5-13)16(21)22/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVURWMKSQYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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